3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride
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Overview
Description
3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H9NO4S·HCl It is a derivative of thiolane, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a carboxylic acid group, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, with a sulfur source.
Introduction of the Sulfone Group: The thiolane ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the sulfone-containing thiolane ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Condensation: The carboxylic acid group can undergo condensation reactions to form amides or esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Condensation Reagents: Carbodiimides, acid chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiolane derivatives.
Substitution Products: Amino-substituted thiolane derivatives.
Condensation Products: Amides, esters.
Scientific Research Applications
Chemistry: 3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with biological molecules, providing insights into enzyme mechanisms and protein functions.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride: Similar structure but with a six-membered ring.
Methyl 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride: Similar structure with a methyl ester group.
Uniqueness: 3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride is unique due to its five-membered thiolane ring and the presence of both amino and carboxylic acid groups
Properties
IUPAC Name |
3-amino-1,1-dioxothiolane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.ClH/c6-5(4(7)8)1-2-11(9,10)3-5;/h1-3,6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCYZBMXIWXVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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